molecular formula C9H10N4O2 B053995 Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 117718-98-6

Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No. B053995
CAS RN: 117718-98-6
M. Wt: 206.2 g/mol
InChI Key: NKVGUMOYGZRZCR-UHFFFAOYSA-N
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Description

Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound that falls under the category of imidazo[1,2-a]pyrazines . Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazines, including Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate, has been a subject of study due to their potential biological applications . The synthetic methods are mainly based on the pattern and position of the substitution . Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been explored .


Molecular Structure Analysis

The molecular structure of Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate is represented by the linear formula: C9H9N3O2 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It exhibits reactivity based on the pattern and position of the substitution . The reaction of the corresponding 2-aminodiazines with α-halocarbonyl compounds or their acetals is one of the synthetic methods used .

Future Directions

Imidazo[1,2-a]pyrazine, the core structure of Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate, is a versatile scaffold in organic synthesis and drug development . The scientific community is expected to bring about future developments based on the progress made in synthetic methods and the compound’s reactivity and multifarious biological activity .

properties

CAS RN

117718-98-6

Product Name

Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate

Molecular Formula

C9H10N4O2

Molecular Weight

206.2 g/mol

IUPAC Name

ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)6-5-13-4-3-11-7(10)8(13)12-6/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

NKVGUMOYGZRZCR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN2C=CN=C(C2=N1)N

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C(C2=N1)N

synonyms

Imidazo[1,2-a]pyrazine-2-carboxylic acid, 8-amino-, ethyl ester (9CI)

Origin of Product

United States

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